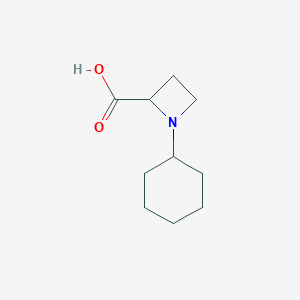

1-环己基氮杂环己烷-2-羧酸

描述

1-Cyclohexylazetidine-2-carboxylic acid is a compound that can be inferred to have relevance in the field of organic chemistry and medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for 1-cyclohexylazetidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related cyclohexyl-containing compounds has been demonstrated through various methods. For instance, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst suggests a potential route for modifying cyclohexyl-containing amino acids . Additionally, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction indicates that cyclohexyl groups can be incorporated into complex molecules through multi-component reactions . These methods could potentially be adapted for the synthesis of 1-cyclohexylazetidine-2-carboxylic acid.

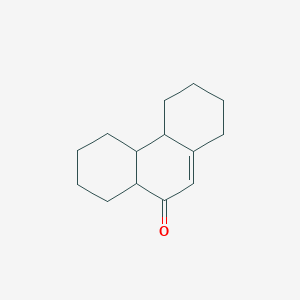

Molecular Structure Analysis

The molecular structure of 1-cyclohexylazetidine-2-carboxylic acid is not directly discussed in the provided papers. However, the structural studies of related compounds, such as the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides, provide insights into the conformational rigidity that cyclic structures can impart to molecules . This suggests that 1-cyclohexylazetidine-2-carboxylic acid may also exhibit conformational rigidity due to its cyclohexyl group.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving cyclohexyl derivatives. For example, the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce enantiomerically pure compounds indicates that cyclohexyl-containing compounds can be selectively modified using biocatalysts . The asymmetric Strecker synthesis of 1,2-diaminocyclohexanecarboxylic acids also demonstrates the potential for stereoselective synthesis of cyclohexyl-containing amino acids . These reactions could be relevant to the chemical reactivity of 1-cyclohexylazetidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexylazetidine-2-carboxylic acid are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as the polycyclic cyclohexadienones , and the enantiomerically pure trans-2-aminocyclohexanecarboxylic acid , suggest that techniques such as IR, NMR, and mass spectroscopy could be used to determine the properties of 1-cyclohexylazetidine-2-carboxylic acid. The stability and reactivity of the compound could also be inferred from these related studies.

科学研究应用

羧酸对生物催化剂的抑制

羧酸在可再生化学品的生物技术生产中发挥着重要作用,用作工业化学品的前体。它们对微生物(如大肠杆菌和酿酒酵母)在低于预期产率的浓度下的抑制作用值得注意。了解这种抑制背后的机制,包括对细胞膜的损伤和内部 pH 值的降低,对于制定增强微生物耐受性和工业性能的策略至关重要 (Jarboe 等,2013)。

药物化学中的羧酸生物等排体

羧酸官能团在众多药物药效团中的多功能性证明了它们在药物设计中的重要性。然而,相关的毒性和代谢稳定性问题导致了对新型羧酸生物等排体的探索。这些替代品旨在规避羧酸盐部分的缺点,展示了在药物开发中克服挑战所需的创造力 (Horgan & O’ Sullivan, 2021)。

羧酸溶剂技术的进步

从水流中提取羧酸对于生产生物基塑料至关重要。溶剂技术最近的发展,包括使用离子液体和胺基溶剂,对羧酸回收的效率产生了重大影响。这些进步对于涉及低酸浓度的过程的经济可行性至关重要,为可持续的溶剂再生策略提供了方向 (Sprakel & Schuur, 2019)。

植物来源的羧酸及其生物活性

从植物中提取的天然羧酸表现出广泛的生物活性,包括抗氧化、抗菌和细胞毒性作用。这些化合物(例如苯甲酸、肉桂酸和迷迭香酸)的结构相关活性揭示了它们在治疗应用中的潜力。了解其生物活性的结构决定因素对于利用它们在医学和制药领域的益处至关重要 (Godlewska-Żyłkiewicz 等,2020)。

超临界流体在羧酸萃取中的应用

使用超临界流体,特别是 CO2,提供了一种从水溶液中提取羧酸的高效且环保的方法。其无毒和可回收的特点使超临界 CO2 成为反应萃取过程的理想溶剂,在实现更高的产率和简便性方面证明了其相对于传统方法的竞争优势 (Djas & Henczka, 2018)。

未来方向

While specific future directions for 1-Cyclohexylazetidine-2-carboxylic acid are not available, there is a general interest in the development of carbohydrate-containing drugs . As 1-Cyclohexylazetidine-2-carboxylic acid is a derivative of a carbohydrate (cyclohexane is a derivative of glucose), it could potentially be of interest in future drug development efforts.

作用机制

Target of Action

It is known that azetidines, the class of compounds to which 1-cyclohexylazetidine-2-carboxylic acid belongs, are used in organic synthesis and medicinal chemistry .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various synthesis and functionalization reactions .

Result of Action

Azetidines are known to exhibit unique reactivity due to their ring strain .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions .

属性

IUPAC Name |

1-cyclohexylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUBLGGCORUBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

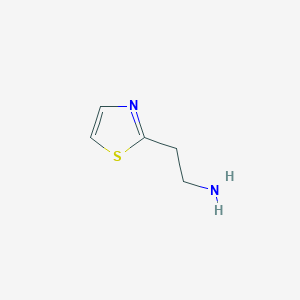

C1CCC(CC1)N2CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300295 | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylazetidine-2-carboxylic acid | |

CAS RN |

18085-39-7 | |

| Record name | 1-Cyclohexyl-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)